molecular formula C9H12N2O2 B14050030 Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

Katalognummer: B14050030
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: JXGDIDLSXSHCCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate typically involves the Marckwald reaction, starting from readily available aminocarbonyl compounds . The two-step procedure involves the formation of an intermediate, which is then cyclized to yield the final product in high yield . This method is efficient and can be scaled up for bulk production.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Marckwald reaction suggests that it could be adapted for industrial-scale synthesis, provided that the reaction conditions are optimized for large-scale operations.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds with varying properties.

Wissenschaftliche Forschungsanwendungen

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fused ring system provides stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is unique due to its specific functional groups and the stability provided by its fused ring system. This stability makes it a valuable compound for various applications, particularly in fields requiring robust and reactive molecules.

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-10-6-7-4-3-5-11(7)8/h6H,2-5H2,1H3

InChI-Schlüssel

JXGDIDLSXSHCCM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC=C2N1CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.